molecular formula C21H22BrNO3 B11407863 5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

5-bromo-7-methyl-1-[4-(3-methylbutoxy)benzyl]-1H-indole-2,3-dione

Cat. No.: B11407863
M. Wt: 416.3 g/mol
InChI Key: WCWWALOATZTWBI-UHFFFAOYSA-N
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Description

5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE is a complex organic compound belonging to the indole derivatives family. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE typically involves multiple steps, including bromination, methylation, and indole formation. The process often starts with the bromination of a suitable precursor, followed by methylation and subsequent formation of the indole ring through cyclization reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

5-BROMO-7-METHYL-1-{[4-(3-METHYLBUTOXY)PHENYL]METHYL}-2,3-DIHYDRO-1H-INDOLE-2,3-DIONE has several applications in scientific research:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to inhibit certain enzymes or signaling pathways involved in cell proliferation. The compound’s antiviral properties could be due to its interference with viral replication processes .

Properties

Molecular Formula

C21H22BrNO3

Molecular Weight

416.3 g/mol

IUPAC Name

5-bromo-7-methyl-1-[[4-(3-methylbutoxy)phenyl]methyl]indole-2,3-dione

InChI

InChI=1S/C21H22BrNO3/c1-13(2)8-9-26-17-6-4-15(5-7-17)12-23-19-14(3)10-16(22)11-18(19)20(24)21(23)25/h4-7,10-11,13H,8-9,12H2,1-3H3

InChI Key

WCWWALOATZTWBI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC2=C1N(C(=O)C2=O)CC3=CC=C(C=C3)OCCC(C)C)Br

Origin of Product

United States

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